![molecular formula C14H17N3O2 B4834244 N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4834244.png)
N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide
Übersicht
Beschreibung
N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been identified as a potential therapeutic target for cancer treatment due to its ability to enhance anti-tumor immune responses.
Wirkmechanismus
N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide works by blocking the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. When adenosine binds to this receptor, it inhibits the activity of these cells, leading to immune suppression. By blocking this receptor, N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide enhances the activity of these cells, leading to improved anti-tumor immune responses.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are important for anti-tumor immune responses. It has also been shown to increase the activity of immune cells such as T cells and natural killer cells, leading to improved tumor control. Additionally, N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide has been shown to have minimal toxicity in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide is that it has been extensively studied and has shown promising results in preclinical studies. It has also been well-tolerated in animal models, suggesting that it may have low toxicity in humans. However, one limitation of N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide is that it is a small molecule inhibitor, which may limit its efficacy in certain types of cancer. Additionally, more research is needed to determine the optimal dosing and administration schedule for N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide. One area of interest is the potential use of N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of biomarkers to identify patients who may benefit from N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide treatment. Additionally, more research is needed to determine the optimal dosing and administration schedule for N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide in humans. Overall, N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide shows promise as a potential therapeutic target for cancer treatment, and further research is needed to fully understand its potential benefits.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance anti-tumor immune responses by blocking the adenosine A2A receptor. This receptor is known to suppress the immune system and promote tumor growth. N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide has been shown to increase the activity of immune cells such as T cells and natural killer cells, leading to improved tumor control.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[2-(methoxymethyl)benzimidazol-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-9-13-16-11-4-2-3-5-12(11)17(13)8-14(18)15-10-6-7-10/h2-5,10H,6-9H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLKSYKXEMSHOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.